molecular formula C11H9F3O B1589214 7-(Trifluoromethyl)-1-tetralone CAS No. 54752-50-0

7-(Trifluoromethyl)-1-tetralone

Cat. No. B1589214
CAS RN: 54752-50-0
M. Wt: 214.18 g/mol
InChI Key: DWJWQWRIRONTKT-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1-tetralone is a chemical compound with a trifluoromethyl group. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is known for its abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has seen enormous growth in the last decade . The transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is a common method . Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents are used .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in chemical reactions . This group is often incorporated into organic motifs through trifluoromethylation of carbon-centered radical intermediates .

Scientific Research Applications

  • Pharmaceuticals

    • Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . The trifluoromethyl (TFM, -CF3) group is found in many of these drugs .
    • One specific drug, Fulvestrant, contains a pentafluoropentylsulfinyl group . It is used to treat a specific type of advanced hormone receptor-positive breast cancer .
  • Chemical Industry

    • 7-Hydroxy-4-(trifluoromethyl)coumarin is a product offered by Thermo Scientific Chemicals . While the specific applications aren’t mentioned, it’s likely used in various chemical reactions due to its unique structure .
  • Cancer Research

    • 7-Trifluoromethylisatin may possess anticancer properties. It has been shown to induce cell death in cancer cells and inhibit their proliferation.
  • Material Science

    • Trifluoromethyl-containing compounds are used in the preparation of semi-alicyclic polyimides . These transparent films are attractive for next-generation optoelectronic and microelectronic applications .
  • Transition Metal-Mediated Trifluoromethylation Reactions

    • Trifluoromethyl groups have been incorporated into organic motifs through transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
    • This method has seen enormous growth in the last decade and is expected to further improve the development of pharmaceutical and agrochemical drugs .
  • Optoelectronic Applications

    • Semi-alicyclic polyimides containing trifluoromethyl groups have been synthesized for optoelectronic applications .
    • These films exhibited low refractive indices and significantly reduced dielectric constants, along with low optical birefringence and dielectric anisotropy .
    • They also showed high heat resistance with Tg in the range of 294–390 °C .
    • Incorporating trifluoromethyl groups into diamine moieties is an effective design strategy to improve the transparency and coloration of semi-alicyclic polyimides .
  • Transition Metal-Mediated Trifluoromethylation Reactions

    • Trifluoromethyl groups have been incorporated into organic motifs through transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
    • This method has seen enormous growth in the last decade and is expected to further improve the development of pharmaceutical and agrochemical drugs .
  • Photoredox Catalysis

    • Trifluoromethyl groups play a key role in photoredox-catalyzed difunctionalization of alkenes .
    • The radical trifluoromethylation by photoredox catalysis has emerged recently .

properties

IUPAC Name

7-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJWQWRIRONTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C(F)(F)F)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437521
Record name 7-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)-1-tetralone

CAS RN

54752-50-0
Record name 7-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DM Cui, M Kawamura, S Shimada, T Hayashi… - Tetrahedron letters, 2003 - Elsevier
… 7-Trifluoromethyl-1-tetralone (2j): colorless oil; bp 95C (2 mmHg, oven temperature for bulb-to-bulb distillation); 1 H NMR (499.1 MHz, CDCl 3 ): δ 2.15–2.21 (m, 2 H), 2.71 (t, J=6.7 Hz, 2 …
Number of citations: 98 www.sciencedirect.com

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